molecular formula C₂₂H₂₇FN₄O₂.C₄H₆O₅ B000624 Sunitinib malate CAS No. 341031-54-7

Sunitinib malate

Cat. No. B000624
M. Wt: 532.6 g/mol
InChI Key: LBWFXVZLPYTWQI-IPOVEDGCSA-N
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Description

Sunitinib malate, a potent multitargeted tyrosine kinase inhibitor, has demonstrated significant anti-angiogenic and antitumor activities. It has been pivotal in the treatment of advanced renal cell carcinoma and gastrointestinal stromal tumors resistant or intolerant to imatinib. This compound, also known as SU11248 or Sutent, inhibits cellular signaling of multiple receptors such as platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in the regulation of cellular growth and angiogenesis. The development of sunitinib malate marks a significant advancement in cancer therapy, emphasizing the therapeutic potential of targeting multiple pathways involved in tumor growth and metastasis (Faivre, Demetri, Sargent, & Raymond, 2007).

Synthesis Analysis

The synthesis of sunitinib malate involves a series of chemical reactions starting from tert-butyl acetoacetate, leading through the classic Knorr pyrrole synthesis to form various intermediates, including 2-tert-butyl-4-ethyl-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Through decarboxylation, Vilsmeier formylation, and subsequent reactions, the final product, sunitinib malate, is obtained. This synthesis pathway highlights the complex chemistry involved in the production of this pharmacologically significant compound. The overall yield from this process has been reported to be around 28%, showcasing the challenges and efficiencies associated with its chemical synthesis (Ren, 2008).

Molecular Structure Analysis

The molecular and crystal structure of sunitinib malate reveals a compound that crystallizes in the monoclinic P2(1) space group. The structure consists of two distinct layers of molecules: one comprising malic anions and the other of hydrophobic sunitinib molecules. This arrangement includes V-shaped assemblies of sunitinib molecules, demonstrating the intricate molecular interactions that contribute to its stability and physicochemical properties. This structural analysis is crucial for understanding the drug's behavior and its interactions at the molecular level (Sidoryk et al., 2013).

Chemical Reactions and Properties

Sunitinib malate's chemical properties are significantly influenced by its ability to inhibit multiple tyrosine kinases. Its mechanism of action involves the blockade of cellular signaling pathways essential for tumor growth and angiogenesis. The compound's efficacy is partly attributed to its interaction with the ATP-binding cassette transporters, such as P-glycoprotein (ABCB1) and ABCG2, affecting the bioavailability of other drugs. These interactions highlight sunitinib malate's complex chemical behavior, which is central to its pharmacological effects (Shukla, Robey, Bates, & Ambudkar, 2009).

Physical Properties Analysis

The physicochemical characteristics of sunitinib malate, including its crystallography, spectroscopy, and thermal properties, have been thoroughly analyzed. The compound exhibits polymorphism, with the polymorph I crystal phase being predominant in its pharmaceutical formulation. Understanding these physical properties is essential for the development of sunitinib malate as a therapeutic agent, influencing its formulation, stability, and efficacy (Sidoryk et al., 2013).

Chemical Properties Analysis

Sunitinib malate's chemical analysis extends beyond its synthesis and structural elucidation, encompassing its interactions and effects at the cellular level. The compound's pharmacokinetics, including its metabolism and excretion, are critically determined by its chemical properties. Sunitinib is metabolized by CYP3A4 to an active metabolite, SU12662, which is further metabolized into inactive forms. These metabolic pathways are crucial for understanding the drug's efficacy, safety profile, and potential interactions with other medications (Kassem, Rahman, & Korashy, 2012).

Scientific Research Applications

  • Receptor Tyrosine Kinase Inhibition : Sunitinib malate functions as a receptor tyrosine kinase inhibitor, controlling angiogenesis and proliferation in cancer (Na & Kim, 2020).

  • Treatment of Metastatic Renal Cell Carcinoma : It has shown efficacy in treating metastatic renal cell carcinoma (RCC), improving progression-free survival compared to IFN-α (Czarnecka, Szczylik, & Rini, 2014). Additionally, it's a standard of care for first-line advanced RCC therapy (Motzer, Escudier, Gannon, & Figlin, 2017).

  • Gastrointestinal Stromal Tumors (GIST) Treatment : It is effective in treating GIST, especially cases resistant to imatinib (Faivre, Demetri, Sargent, & Raymond, 2007).

  • Anti-angiogenic and Antitumor Activities : Sunitinib malate exhibits potent anti-angiogenic and antitumor activities (Christensen, 2007).

  • Impact on Immune Response : It impairs the proliferation and function of human peripheral T cells and prevents T-cell-mediated immune response in mice (Gu et al., 2010).

  • Side Effects and Adverse Reactions : Sunitinib malate may cause new-onset hyperparathyroidism in patients with metastatic RCC (Baldazzi et al., 2012). Rare cases of Guillain-Barré syndrome and heart failure associated with its use have been reported (Mulherin, Loconte, & Holen, 2008), (Khakoo et al., 2008).

  • Pharmacokinetics and Dosage Optimization : Research indicates variability in exposure to sunitinib and its primary metabolite due to factors like tumor type, gender, and body weight (Houk, Bello, Kang, & Amantea, 2009). Alternate dosing schedules may improve outcomes and tolerability (Kalra, Rini, & Jonasch, 2015).

  • Applications in Other Cancer Types : It has shown modest antitumor activity in ovarian cancer treatment (Leone Roberti Maggiore et al., 2013).

Safety And Hazards

Sunitinib malate can cause serious side effects including severe liver problems that can lead to death . It may also cause skin problems including dryness, thickness, or cracking of the skin . The medicine in sunitinib malate capsules is yellow, and it may make your skin look yellow .

Future Directions

Sunitinib malate is currently being studied for its potential use in the treatment of other types of cancer . It is also being used in the treatment of advanced kidney cancer, gastrointestinal stromal tumor (GIST), and a type of pancreatic cancer known as pancreatic neuroendocrine tumors (pNET) that has progressed and cannot be treated with surgery .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2.C4H6O5/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-2(4(8)9)1-3(6)7/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);2,5H,1H2,(H,6,7)(H,8,9)/b17-12-;/t;2-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWFXVZLPYTWQI-IPOVEDGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.C([C@@H](C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046492
Record name Sunitinib malate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sunitinib malate

CAS RN

341031-54-7, 557795-19-4
Record name Sunitinib malate
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URL https://commonchemistry.cas.org/detail?cas_rn=341031-54-7
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Record name Sunitinib malate [USAN]
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Record name Sunitinib malate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=736511
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Record name Sunitinib malate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-N-(2-(diethylamino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (S)-2-hydroxysuccinate
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Record name Sunitinib Malate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,400
Citations
H Izzedine, I Buhaescu, O Rixe, G Deray - Cancer chemotherapy and …, 2007 - Springer
Recently, there has been a growing interest in understanding the role of receptor tyrosine kinases (RTK), such as vascular endothelial growth factor receptor (VEGFR), platelet-derived …
Number of citations: 65 link.springer.com
RJ Motzer, S Hoosen, CL Bello… - Expert opinion on …, 2006 - Taylor & Francis
… Sunitinib malate is an oral multitargeted tyrosine kinase inhibitor with antitumour and antiangiogenic activity that recently received approval from the FDA for the treatment of advanced …
Number of citations: 147 www.tandfonline.com
MG Kassem, AFMM Rahman, HM Korashy - Profiles of Drug Substances …, 2012 - Elsevier
Sunitinib malate (Sutent ® , Pfizer Inc.) is a multitargeted tyrosine kinase inhibitor that inhibits tumor cell proliferation and angiogenesis. It is approved for the treatment of renal cell …
Number of citations: 23 www.sciencedirect.com
E Raymond, L Dahan, JL Raoul, YJ Bang… - … England Journal of …, 2011 - Mass Medical Soc
Background The multitargeted tyrosine kinase inhibitor sunitinib has shown activity against pancreatic neuroendocrine tumors in preclinical models and phase 1 and 2 trials. Methods …
Number of citations: 865 www.nejm.org
VR Adams, M Leggas - Clinical therapeutics, 2007 - Elsevier
Background: Sunitinib was approved by the US Food and Drug Administration (FDA) on January 26, 2006, for the treatment of metastatic renal cell carcinoma (mRCC) and …
Number of citations: 226 www.sciencedirect.com
BE Houk, CL Bello, D Kang, M Amantea - Clinical Cancer Research, 2009 - AACR
Purpose: Sunitinib malate is an oral multitargeted tyrosine kinase inhibitor approved for advanced renal cell carcinoma and imatinib-resistant or imatinib-intolerant gastrointestinal …
Number of citations: 271 aacrjournals.org
JA McIntyre, J Castaner - Drugs of the Future, 2005 - access.portico.org
Signal transduction via receptor tyrosine kinases (RTKs) is frequently dysregulated in malignant disease. Several type III split-kinase domain RTKs are expressed on tumor cells and …
Number of citations: 11 access.portico.org
ML Telli, RM Witteles, GA Fisher, S Srinivas - Annals of oncology, 2008 - Elsevier
… Little information is known about the cardiotoxicity of the tyrosine kinase inhibitor sunitinib malate. Detailed cardiotoxicity data from the pivotal phase III trial of sunitinib versus interferon …
Number of citations: 279 www.sciencedirect.com
JML Ebos, CR Lee, JG Christensen… - Proceedings of the …, 2007 - National Acad Sciences
Cancer patients treated with antiangiogenic multitargeted receptor tyrosine kinase (RTK) inhibitors show increased levels of plasma VEGF and placental growth factor and decreased …
Number of citations: 455 www.pnas.org
AY Khakoo, CM Kassiotis, N Tannir… - … Journal of the …, 2008 - Wiley Online Library
BACKGROUND. Sunitinib malate is a novel multitargeted receptor tyrosine kinase inhibitor with established efficacy in the treatment of metastatic renal cell carcinoma and imatinib‐…
Number of citations: 306 acsjournals.onlinelibrary.wiley.com

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